
1,4-Di-tert-butyl-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-tert-butyl-2-iodobenzene is an organic compound characterized by the presence of two tert-butyl groups and one iodine atom attached to a benzene ring. This compound is known for its electron-rich aryl iodide properties, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 1,4-Di-tert-butyl-2-iodobenzene typically involves the iodination of 1,4-Di-tert-butylbenzene. One common method includes the reaction of 1,4-Di-tert-butylbenzene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
1,4-Di-tert-butyl-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Heck reaction, Suzuki coupling, and Sonogashira coupling.
Oxidation and Reduction: The compound can participate in oxidation reactions to form hypervalent iodine compounds.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization to form cyclic iodinated products.
Major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,4-Di-tert-butyl-2-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl-2-iodobenzene in chemical reactions involves the activation of the iodine atom, which facilitates the formation of reactive intermediates. These intermediates can then participate in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,4-Di-tert-butyl-2-iodobenzene can be compared with other similar compounds such as:
1,4-Diiodobenzene: Lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions.
1-tert-Butyl-4-iodobenzene: Contains only one tert-butyl group, resulting in different reactivity and applications.
4-tert-Butyliodobenzene: Similar in structure but with different substitution patterns, leading to variations in chemical behavior.
The uniqueness of this compound lies in its combination of steric hindrance and electron-rich nature, which makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C14H21I |
|---|---|
Molecular Weight |
316.22 g/mol |
IUPAC Name |
1,4-ditert-butyl-2-iodobenzene |
InChI |
InChI=1S/C14H21I/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3 |
InChI Key |
TUHXUDZGQRRETD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
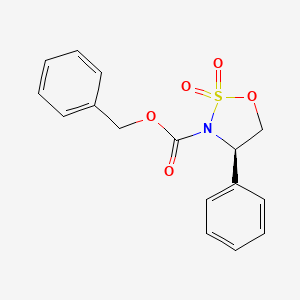
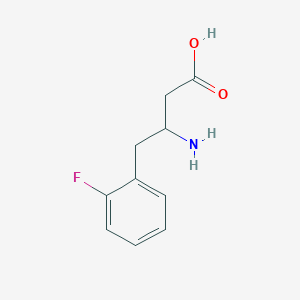
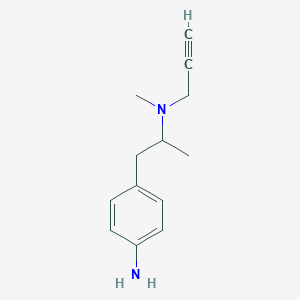
![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
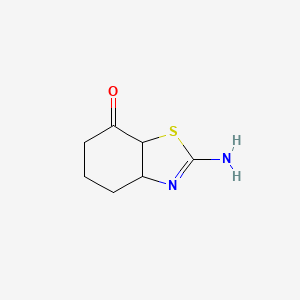

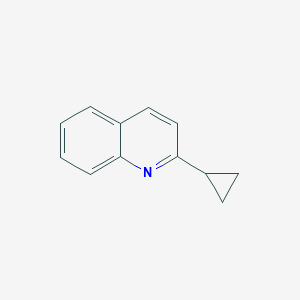
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
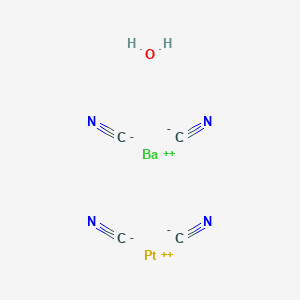
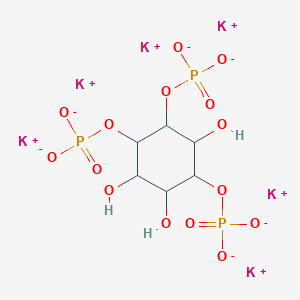
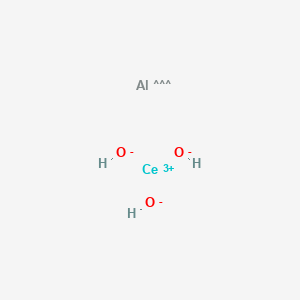
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
